1,1,1-Trifluoro-2,3-epoxybutane

Descripción general

Descripción

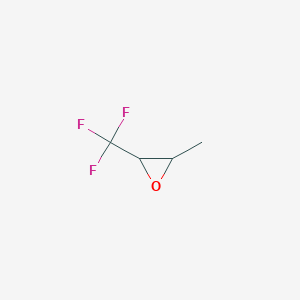

1,1,1-Trifluoro-2,3-epoxybutane is an organic compound with the molecular formula C₄H₅F₃O. It is a fluorinated epoxide, characterized by the presence of an oxirane ring and three fluorine atoms attached to a butane backbone.

Métodos De Preparación

1,1,1-Trifluoro-2,3-epoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-1,1,1-trifluorobutan-2-one with sodium hydroxide. The reaction conditions typically include a controlled temperature and the use of a suitable solvent . Industrial production methods may involve continuous synthesis processes to enhance efficiency and safety .

Análisis De Reacciones Químicas

1,1,1-Trifluoro-2,3-epoxybutane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. .

Aplicaciones Científicas De Investigación

Organic Synthesis

1,1,1-Trifluoro-2,3-epoxybutane serves as a versatile reagent in organic synthesis. It participates in various reactions to produce valuable intermediates and final products:

- Synthesis of β-amino-α-trifluoromethyl alcohols : This compound has been utilized in the synthesis of β-amino alcohols through ethanolysis reactions. The resulting products have applications in medicinal chemistry due to their biological activity .

- Fluorinated building blocks : The compound is used to create fluorinated intermediates that are important in drug design and development .

Polymer Chemistry

In polymer chemistry, this compound is significant for its ability to undergo polymerization:

- Epoxide polymerization : The compound can be polymerized to form polyepoxides, which exhibit desirable properties such as thermal stability and chemical resistance. These polymers are used in coatings and adhesives .

Table 1: Properties of Polyepoxides Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | Varies (typically high) |

| Thermal Stability | Excellent |

| Chemical Resistance | High |

| Mechanical Strength | Good |

Pharmaceutical Applications

The unique properties of this compound make it a candidate for pharmaceutical applications:

- Drug formulation : Its low volatility and stability make it suitable as a solvent or co-solvent in drug formulations.

- Potential therapeutic agents : Research suggests that derivatives of this compound may possess biological activities beneficial for drug development .

Environmental Considerations

While the applications of this compound are promising, it is essential to consider its environmental impact:

- Toxicity assessments : Studies indicate that fluorinated compounds can have significant environmental persistence and bioaccumulation potential. Hence, risk assessments are crucial for safe handling and usage .

Case Study 1: Synthesis of Fluorinated Alcohols

In a study published by the Journal of Fluorine Chemistry, researchers demonstrated the efficient synthesis of β-amino alcohols using this compound as a key reagent. The method showcased high yields and selectivity for the desired products while minimizing waste .

Case Study 2: Polymer Development

A patent on the polymerization of epoxides highlights the utility of this compound in creating polymers with enhanced properties for industrial applications. The resulting materials exhibited improved thermal stability and resistance to solvents compared to conventional polymers .

Mecanismo De Acción

The mechanism of action of 1,1,1-Trifluoro-2,3-epoxybutane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its effects in various biochemical and pharmacological contexts .

Comparación Con Compuestos Similares

1,1,1-Trifluoro-2,3-epoxybutane can be compared with other fluorinated epoxides, such as:

- 2-Methyl-3-(trifluoromethyl)oxirane

- 3-Bromo-1,1,1-trifluoro-2-butanone These compounds share similar structural features but differ in their reactivity and applications. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from its analogs .

Actividad Biológica

1,1,1-Trifluoro-2,3-epoxybutane is a fluorinated compound with significant implications in organic chemistry and potential biological applications. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies.

This compound (CAS No. 359-41-1) is characterized by its trifluoromethyl group and an epoxy functional group. Its molecular formula is CHFO, with a molecular weight of 112.05 g/mol. The compound has a boiling point of approximately 38-40 °C and a density of 1.300 g/mL at 25 °C .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as DD-peptidases and cholesteryl ester transfer protein (CETP). Such inhibition can affect lipid metabolism and has implications for treating cardiovascular diseases .

- Substrate for Synthesis : It serves as a substrate for synthesizing various biologically active compounds. For instance, derivatives synthesized from this epoxy compound have demonstrated potent inhibitory effects on enzymes involved in lipid metabolism .

Case Study 1: Inhibition of Cholesteryl Ester Transfer Protein (CETP)

A study investigated the synthesis of substituted trifluoro amino propanols derived from this compound. These compounds were identified as potent inhibitors of CETP, which plays a crucial role in lipid transport and metabolism. The research highlighted the structure-activity relationship (SAR) that led to the discovery of these inhibitors with picomolar activity against CETP .

Case Study 2: Ethanolysis Reaction

Another significant study focused on the ethanolysis of this compound. This reaction was analyzed to understand the kinetics and mechanisms involved in the transformation of the epoxy group under various conditions. The findings revealed insights into how such transformations could be utilized in synthetic organic chemistry .

Research Findings

Recent research has highlighted several key findings related to the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study on CETP Inhibitors | Identified potent inhibitors derived from trifluoro compounds | Potential therapeutic agents for cardiovascular diseases |

| Ethanolysis Reaction | Detailed kinetic analysis of epoxy transformation | Insights into synthetic pathways for fluorinated compounds |

| Epoxide Hydrolysis | Explored enzymatic hydrolysis mechanisms | Applications in biocatalysis for organic synthesis |

Propiedades

IUPAC Name |

2-methyl-3-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-2-3(8-2)4(5,6)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQUINRDKAWANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380376 | |

| Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-30-4 | |

| Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 1,1,1-trifluoro-2,3-epoxybutane?

A1: this compound exists as two different isomers: cis and trans. [] The microwave spectra of both isomers have been studied to determine their molecular structures. [] While the exact molecular weight is not specified in the provided abstracts, the molecular formula can be deduced as C4H5F3O.

Q2: Has the reactivity of this compound been investigated?

A2: Yes, one study investigated the ethanolysis of this compound. [] Although the specific details of the reaction mechanism and products are not provided in the abstract, this research suggests that the compound can undergo ring-opening reactions. Further research would be needed to fully elucidate the reaction mechanism and potential catalytic applications of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.